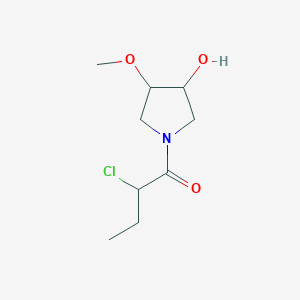
2-氯-1-(3-羟基-4-甲氧基吡咯烷-1-基)丁-1-酮
描述
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one, also known as 2C-H, is a synthetic psychedelic substance of the pyrrolidinophenone class. It is a highly potent and selective agonist of the 5-HT2A receptor, and was first synthesized by Alexander Shulgin in 1974. 2C-H is known to produce powerful psychedelic effects, including intense visual and auditory hallucinations, as well as a variety of other perceptual alterations. It has been used in scientific research to study the effects of psychedelics on the human brain and body.
科学研究应用
类似物和衍生物的合成:
- Goudie 等人 (1978) 进行的一项研究专注于合成与 4-(6-甲氧基-2-萘基)丁-2-酮相关的化合物,揭示了一些衍生物具有显着的抗炎活性 (Goudie 等人,1978)。
- Munter 等人 (2003) 探讨了氯丁二烯代谢物的解毒作用,包括与所讨论化合物在结构上相关的氯代醛和酮 (Munter 等人,2003)。
化学行为和机理:
- Shostakovskii 和 Khomenko (1960) 对 1,4-二氯-2-丁炔的研究揭示了包括 2-氯-4-甲氧基-1,3-丁二烯在内的反应产物,证明了类似结构的化学反应性 (Shostakovskii 和 Khomenko,1960)。
- Schlosser 等人 (1973) 讨论了 3-氯-4,5-二氢呋喃在 2 位的容易取代,表明了产生多种衍生物的潜力 (Schlosser 等人,1973)。
药理学评价:
- Ablordeppey 等人 (2006) 评估了哈洛哌啶的一个外消旋吡咯烷类似物的对映体分离,提供了对结构相关化合物受体结合亲和力的见解 (Ablordeppey 等人,2006)。
生物激活研究:
- Wang 等人 (2018) 研究了 1,3-丁二烯的代谢物 1-氯-2-羟基-3-丁烯的代谢,揭示了与类似化合物相关的生物激活过程的见解 (Wang 等人,2018)。
属性
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-3-6(10)9(13)11-4-7(12)8(5-11)14-2/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVFBAERBYPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



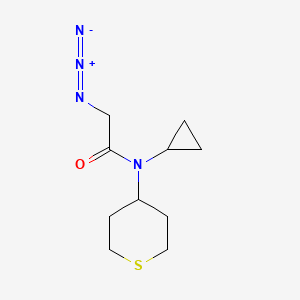


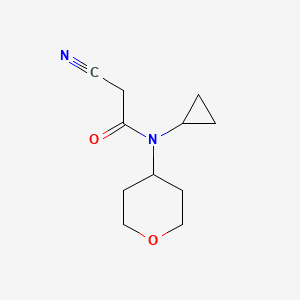


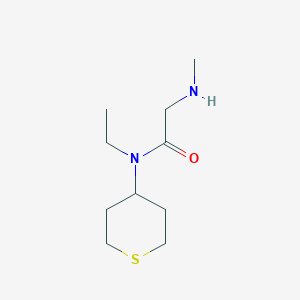
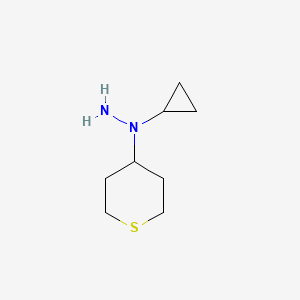
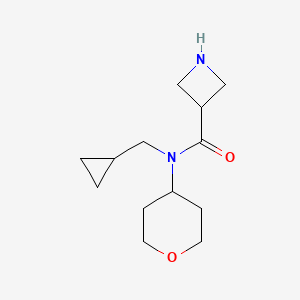



![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)
